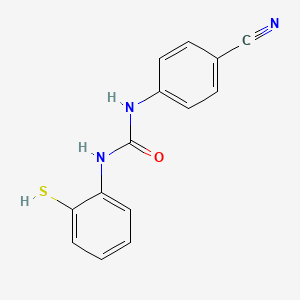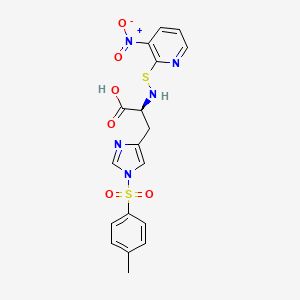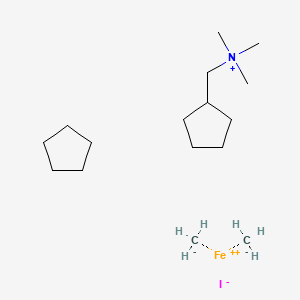
SARS-CoV-2 Mpro-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 Mpro-IN-2 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by cleaving polyproteins into functional units necessary for viral replication . Inhibiting this protease can effectively halt the replication process, making this compound a promising candidate for antiviral therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile . Further steps involve the formation of the final compound through various chemical reactions, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
SARS-CoV-2 Mpro-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
科学的研究の応用
SARS-CoV-2 Mpro-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the activity and inhibition of the SARS-CoV-2 main protease.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting viral proteases.
作用機序
SARS-CoV-2 Mpro-IN-2 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its enzymatic activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the protease, preventing the cleavage of viral polyproteins and ultimately halting viral replication . This mechanism involves several molecular interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protease complex.
類似化合物との比較
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Boceprevir and Telaprevir Analogues: Originally developed for the treatment of hepatitis C, these compounds have shown activity against the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-2 Mpro-IN-2 is unique in its specific design to target the SARS-CoV-2 main protease with high affinity and selectivity. Its structure allows for strong covalent binding to the catalytic cysteine residue, making it a highly effective inhibitor. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further drug development efforts.
特性
分子式 |
C22H20Cl2N4O2S |
|---|---|
分子量 |
475.4 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-4-(pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N4O2S/c23-18-6-5-16(11-19(18)24)28-9-8-27(22(30)15-3-1-7-25-12-15)14-20(28)21(29)26-13-17-4-2-10-31-17/h1-7,10-12,20H,8-9,13-14H2,(H,26,29) |
InChIキー |
XEFYJHCPILXFKJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)





![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)





![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
